molecular formula C26H32BrClN2O2 B2618490 2-(4-Bromophenyl)-1-(2-((2-isopropyl-5-methylcyclohexyl)oxy)-2-oxoethyl)-3-methyl-1h-benzo[d]imidazol-3-ium chloride CAS No. 464877-60-9

2-(4-Bromophenyl)-1-(2-((2-isopropyl-5-methylcyclohexyl)oxy)-2-oxoethyl)-3-methyl-1h-benzo[d]imidazol-3-ium chloride

Cat. No.: B2618490
CAS No.: 464877-60-9
M. Wt: 519.91
InChI Key: RNULTJAJPNAXDW-UHFFFAOYSA-M
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Description

2-(4-Bromophenyl)-1-(2-((2-isopropyl-5-methylcyclohexyl)oxy)-2-oxoethyl)-3-methyl-1h-benzo[d]imidazol-3-ium chloride is a complex organic compound with potential applications in various scientific fields. This compound features a bromophenyl group, a benzimidazole core, and a cyclohexyl ether moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1-(2-((2-isopropyl-5-methylcyclohexyl)oxy)-2-oxoethyl)-3-methyl-1h-benzo[d]imidazol-3-ium chloride typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.

    Attachment of the Cyclohexyl Ether Moiety: The cyclohexyl ether moiety can be attached through an etherification reaction, where the cyclohexanol derivative reacts with an appropriate alkylating agent.

    Final Assembly: The final compound is obtained by coupling the intermediate products under controlled conditions, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core and the cyclohexyl ether moiety.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromophenyl group is susceptible to nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole core and cyclohexyl ether moiety.

    Reduction: Phenyl-substituted derivatives.

    Substitution: Various nucleophile-substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science:

Biology

    Biological Probes: The compound can be used as a probe in biological studies to investigate cellular processes.

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Research into its potential as a therapeutic agent for various diseases.

    Diagnostic Tools: Use in diagnostic assays due to its specific binding properties.

Industry

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex organic compounds.

    Polymer Science:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1-(2-((2-isopropyl-5-methylcyclohexyl)oxy)-2-oxoethyl)-3-methyl-1h-benzo[d]imidazol-3-ium chloride involves its interaction with specific molecular targets. The bromophenyl group and benzimidazole core can interact with enzymes or receptors, modulating their activity. The cyclohexyl ether moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-1-(2-((2-isopropyl-5-methylcyclohexyl)oxy)-2-oxoethyl)-3-methyl-1h-benzo[d]imidazol-3-ium chloride
  • 2-(4-Fluorophenyl)-1-(2-((2-isopropyl-5-methylcyclohexyl)oxy)-2-oxoethyl)-3-methyl-1h-benzo[d]imidazol-3-ium chloride

Uniqueness

The presence of the bromophenyl group in 2-(4-Bromophenyl)-1-(2-((2-isopropyl-5-methylcyclohexyl)oxy)-2-oxoethyl)-3-methyl-1h-benzo[d]imidazol-3-ium chloride imparts unique reactivity and binding properties compared to its chloro- and fluoro-substituted analogs. This makes it particularly valuable in applications requiring specific interactions with biological targets or catalytic sites.

Properties

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) 2-[2-(4-bromophenyl)-3-methylbenzimidazol-3-ium-1-yl]acetate;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32BrN2O2.ClH/c1-17(2)21-14-9-18(3)15-24(21)31-25(30)16-29-23-8-6-5-7-22(23)28(4)26(29)19-10-12-20(27)13-11-19;/h5-8,10-13,17-18,21,24H,9,14-16H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNULTJAJPNAXDW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)CN2C3=CC=CC=C3[N+](=C2C4=CC=C(C=C4)Br)C)C(C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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